- Combination of isoindolinone inhibitors of the MDM2-p53 interaction having anticancer activity with the DNA hypomethylating agent SGI-110, World Intellectual Property Organization, , ,
Cas no 929901-49-5 (SGI-110)

SGI-110 structure
Nom du produit:SGI-110
SGI-110 Propriétés chimiques et physiques
Nom et identifiant
-
- SGI-110
- GUADECITABINE
- 2′-Deoxy-5-azacytidylyl-(3′→5′)-2′-deoxyguanosine (ACI)
- 5-Aza-2′-deoxycytidine-p-deoxyguanosine
- SGI 110
- AKOS027321496
- SCHEMBL20581350
- CHEBI:231603
- {[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydro-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy}({[(2R,3S,5R)-5-(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy})phosphinic acid
- 2KT4YN1DP7
- D10877
- UNII-2KT4YN1DP7
- DA-67560
- Q27254880
- 2'-deoxy-5-azacytidylyl-(3'-5')-2'-deoxyguanosine
- Guadecitabine (USAN/INN)
- NS00072556
- (2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl (((2R,3S,5R)-5-(2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl) hydrogen phosphate
- CHEMBL3544916
- Guanosine, 2'-deoxy-5-azacytidylyl-(3'-5')-2'-deoxy-
- HY-13542
- SCHEMBL23358434
- [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
- GuadecitabineSGI-110
- ((2R,3S,5R)-5-(2-AMINO-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)-3- HYDROXYTETRAHYDROFURAN-2-YL)METHYL (2R,3S,5R)-5-(4-AMINO-2-OXO-1 ,3,5-TRIAZIN-1(2H)YL)- 2-(HYDROXYMETHYL)TETRAHYDROFURAN-3-YL HYDROGEN PHOSPHATE
- SGI-110 free acid
- 929901-49-5
- DB11918
- GUADECITABINE [USAN]
- GUADECITABINE [INN]
- EX-A4647
- Guadecitabine [USAN:INN]
- GUADECITABINE [WHO-DD]
-
- Piscine à noyau: 1S/C18H24N9O10P/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30)/t7-,8-,9+,10+,11+,12+/m0/s1
- La clé Inchi: GUWXKKAWLCENJA-WGWHJZDNSA-N
- Sourire: O=C1N=C(N)NC2N([C@H]3C[C@H](O)[C@@H](COP(O)(=O)O[C@H]4C[C@H](N5C=NC(N)=NC5=O)O[C@@H]4CO)O3)C=NC1=2
Propriétés calculées
- Qualité précise: 557.13837499g/mol
- Masse isotopique unique: 557.13837499g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 8
- Nombre de récepteurs de liaison hydrogène: 19
- Comptage des atomes lourds: 38
- Nombre de liaisons rotatives: 8
- Complexité: 1110
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 271Ų
- Le xlogp3: -4.6
SGI-110 Informations de sécurité
- Conditions de stockage:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month
SGI-110 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC6313-50 mg |
Guadecitabine(SGI-110) |
929901-49-5 | 0.98 | 50mg |
$3600.0 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S872142-5mg |
SGI110 |
929901-49-5 | ≥98% | 5mg |
¥4,860.00 | 2022-01-13 | |
DC Chemicals | DC6313-10 mg |
Guadecitabine(SGI-110) |
929901-49-5 | 0.98 | 10mg |
$1500.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19098-5mg |
SGI-110 |
929901-49-5 | 98% | 5mg |
¥8353.00 | 2023-09-09 | |
Ambeed | A577376-5mg |
Guadecitabine |
929901-49-5 | 99+% | 5mg |
$682.0 | 2025-02-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19098-2mg |
SGI-110 |
929901-49-5 | 98% | 2mg |
¥4592.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19098-10mg |
SGI-110 |
929901-49-5 | 98% | 10mg |
¥11793.00 | 2023-09-09 | |
DC Chemicals | DC6313-50mg |
Guadecitabine(SGI-110) |
929901-49-5 | 0.98 | 50mg |
$3600.0 | 2023-09-15 | |
DC Chemicals | DC6313-25 mg |
Guadecitabine(SGI-110) |
929901-49-5 | 0.98 | 25mg |
$2300.0 | 2022-02-28 | |
DC Chemicals | DC6313-10mg |
Guadecitabine(SGI-110) |
929901-49-5 | 0.98 | 10mg |
$1500.0 | 2023-09-15 |
SGI-110 Méthode de production
Synthetic Routes 1
Conditions de réaction
Référence
Synthetic Routes 2
Conditions de réaction
Référence
- Method for preparing guadecitabine and intermediate thereof, China, , ,
Synthetic Routes 3
Conditions de réaction
Référence
- Lyophilized pharmaceutical compositions, World Intellectual Property Organization, , ,
SGI-110 Preparation Products
SGI-110 Littérature connexe
-
Milad Baroud,Elise Lepeltier,Sylvain Thepot,Yolla El-Makhour,Olivier Duval Nanoscale Adv. 2021 3 2157
-
Keighley N. Reisenauer,Jaquelin Aroujo,Yongfeng Tao,Santhalakshmi Ranganathan,Daniel Romo,Joseph H. Taube Nat. Prod. Rep. 2023 40 1432
929901-49-5 (SGI-110) Produits connexes
- 1955505-72-2(4-(2-methylbutan-2-yl)benzene-1-sulfonyl fluoride)
- 2639459-26-8(ethyl 2-3-(4-bromophenyl)azetidin-3-ylacetate)
- 2167321-00-6(7-cyclopropyl-2,2-dimethyl-6-oxa-10-azaspiro4.5decane)
- 1311999-73-1((Z)-2-(azocane-1-carbonyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile)
- 2227883-83-0((2R)-4-(3-methoxypyridin-2-yl)butan-2-amine)
- 652145-40-9(3-(1-methyl-2,3-dihydro-1H-indol-5-yl)prop-2-enoic acid)
- 58648-57-0(Cefamandole Lithium)
- 2231663-87-7(trans-3-hydrazinocyclobutanol;dihydrochloride)
- 2803834-27-5(2-Bromo-1-(2-propyn-1-yl)-1H-imidazole-4,5-dicarbonitrile)
- 2229329-88-6(2-(3-ethoxy-2-methoxyphenyl)-2-methylpropanoic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:929901-49-5)SGI-110

Pureté:99%
Quantité:5mg
Prix ($):614.0